molecular formula C28H25N3O4S B2612665 N-(2,3-dimethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 900002-13-3

N-(2,3-dimethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2612665
CAS No.: 900002-13-3
M. Wt: 499.59
InChI Key: QIMLZVUTIYNEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
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Scientific Research Applications

Synthetic Utility in Pharmaceutical Chemistry

The acetamide moiety, found in compounds structurally similar to the one , is a prevalent functional group in numerous natural and pharmaceutical products. For instance, derivatives of p-methoxybenzyl and 2,4-dimethoxybenzyl N-acetylcarbamate have been identified as versatile reagents for producing substituted products, including N-alkylacetamides, through reactions with alkyl halides and sulfonates. These derivatives facilitate synthetic studies in pharmaceutical chemistry due to their stability and ease of handling, allowing for the production of protected amines and other key intermediates in drug synthesis (Sakai et al., 2022).

Crystallographic Studies

Crystallographic analysis of compounds containing the 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamide structure has provided insights into their molecular conformations and interactions. For example, studies on N-(4-chlorophenyl) and N-(3-chlorophenyl) derivatives revealed specific folded conformations and inclinations between the pyrimidine and benzene rings. Such structural information is crucial for understanding the molecular basis of the biological activity and designing compounds with optimized properties (Subasri et al., 2017).

Biological Activities

Compounds structurally related to the query molecule have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. For instance, derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural products such as visnaginone and khellinone, have shown COX-1/COX-2 inhibitory activities along with analgesic and anti-inflammatory effects. These findings highlight the therapeutic potential of such compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Properties

Chemical modifications and synthesis of novel 2-azetidinone-1-sulfonic acid derivatives, starting from related structural frameworks, have exhibited potent antimicrobial activities against gram-negative bacteria. These activities are especially pronounced in compounds with specific stereochemistry, underscoring the significance of molecular structure in determining antimicrobial efficacy (Kishimoto et al., 1984).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-17-8-6-12-22(18(17)2)29-24(32)16-36-28-30-25-21-11-4-5-13-23(21)35-26(25)27(33)31(28)15-19-9-7-10-20(14-19)34-3/h4-14H,15-16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMLZVUTIYNEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.